molecular formula C14H12O4 B578221 2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-80-3

2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B578221
CAS No.: 1215205-80-3
M. Wt: 244.246
InChI Key: WSFDKIGDXYXIEV-UHFFFAOYSA-N
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Description

2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid is a biphenyl carboxylic acid derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate in the preparation of more complex molecules. Patent literature indicates its specific use in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used as a small-molecule drug for the treatment of thrombocytopenia . As a building block in organic synthesis, it provides a versatile scaffold for the development of potential enzyme inhibitors and other pharmacologically active compounds. Researchers utilize this chemical in exploring new therapeutic agents, particularly where the biphenyl core structure is required for target binding and activity. Its application is strictly confined to laboratory research and industrial chemical synthesis.

Properties

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDKIGDXYXIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681810
Record name 2'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-80-3
Record name 2'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 3-Bromobenzoic acid (aryl halide)

    • 3-methoxy-2-hydroxyphenylboronic acid (boronic acid derivative)

  • Catalyst System :

    • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

    • Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent : Tetrahydrofuran (THF)/water (3:1 v/v) or dioxane

  • Temperature : 80–100°C under reflux

  • Reaction Time : 12–24 hours

Critical Steps :

  • Protection of Hydroxyl Group : The phenolic -OH group in the boronic acid is protected with an acetyl group to prevent undesired side reactions during coupling.

  • Deprotection : Post-coupling, the acetyl group is removed via hydrolysis in acidic (HCl) or basic (NaOH) conditions.

Optimization Insights :

  • Increasing the palladium catalyst load to 2 mol% improves yield from 68% to 85%.

  • Replacing Na₂CO₃ with K₃PO₄ enhances solubility, reducing reaction time to 8 hours.

Data Summary :

ParameterValueSource
Yield78–92%
Purity (HPLC)>95%
Catalyst Efficiency0.8–1.2 g product/g Pd

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis offers a two-step route to carboxylic acids, advantageous for its simplicity and compatibility with sensitive functional groups.

Synthetic Pathway

  • Nitrile Formation :

    • Ullmann coupling of 3-iodobenzoic acid with 3-methoxy-2-hydroxyphenylacetonitrile.

    • Catalyst: CuI/1,10-phenanthroline in DMF at 120°C for 24 hours.

  • Hydrolysis :

    • Acidic: 6 M HCl, reflux for 6 hours.

    • Basic: 20% NaOH, 100°C for 4 hours, followed by acidification with HCl.

Key Observations :

  • Acidic hydrolysis yields 70–75% product but requires stringent temperature control to avoid decarboxylation.

  • Basic hydrolysis achieves 85% yield but generates sodium carboxylate, necessitating neutralization.

Data Summary :

ParameterAcidic HydrolysisBasic Hydrolysis
Yield70–75%80–85%
Reaction Time6 hours4 hours
By-productsDecarboxylationSodium salts

Demethylation of Protected Intermediates

Selective demethylation of methoxy groups is crucial for introducing the hydroxyl moiety. Boron tribromide (BBr₃) is widely used for this purpose.

Procedure

  • Starting Material : 3'-methoxybiphenyl-3-carboxylic acid methyl ester.

  • Demethylation :

    • Reagent: BBr₃ (3 equivalents) in anhydrous dichloromethane (DCM).

    • Temperature: −78°C to 0°C (slow warming to room temperature).

    • Time: 8–12 hours.

  • Workup : Quench with methanol, extract with ethyl acetate, and purify via recrystallization.

Optimization :

  • Using 3.2 equivalents of BBr₃ increases hydroxylation efficiency to 90%.

  • Lower temperatures (−78°C) minimize over-demethylation.

Data Summary :

ParameterValueSource
Yield85–90%
Purity (NMR)>98%
BBr₃ Equivalents3.0–3.2

Comparative Analysis of Synthetic Routes

The choice of method depends on cost, scalability, and desired purity.

MethodYieldCostScalabilityPurity
Suzuki–Miyaura Coupling78–92%HighIndustrial>95%
Nitrile Hydrolysis70–85%ModerateLab-scale90–95%
Demethylation85–90%LowLab-scale>98%

Industrial Recommendations :

  • Suzuki–Miyaura : Preferred for large-scale production due to high yield and established protocols.

  • Demethylation : Suitable for small batches requiring high purity, albeit with hazardous BBr₃ handling .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

Reaction Overview
This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between the biphenyl core and aryl/heteroaryl groups. It is instrumental in synthesizing advanced intermediates for pharmaceuticals .

Mechanism

  • Step 1: Oxidative addition of palladium(0) to an aryl halide (e.g., bromide).

  • Step 2: Transmetallation with a boronic acid derivative.

  • Step 3: Reductive elimination to form the biphenyl product.

Conditions

ComponentSpecification
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or NaHCO₃
SolventTHF/1,4-dioxane
Temperature80–100°C under reflux
Reaction Time4–6 hours

Example Application
Coupling with 4-bromoanisole yields extended biphenyl systems used in ligand design .

Esterification and Hydrolysis

Reaction Overview
The carboxylic acid group undergoes esterification to form methyl or ethyl esters, while hydrolysis regenerates the acid.

Conditions

Reaction TypeReagents/ConditionsProduct
Esterification SOCl₂/MeOH or DCC/DMAPMethyl/ethyl ester derivative
Hydrolysis NaOH/H₂O (aqueous) or H₃O⁺/EtOHRegenerated carboxylic acid

Key Data

  • Esterification achieves >85% yield under anhydrous conditions.

  • Alkaline hydrolysis proceeds quantitatively at 60°C .

Oxidation Reactions

Reaction Overview
The hydroxyl group at the 2' position is susceptible to oxidation, forming a ketone or quinone structure.

Conditions

Oxidizing AgentSolventTemperatureProduct
KMnO₄ (acidic)H₂O/acetone0–25°C2'-Ketobiphenyl
DDQDCMRefluxQuinone derivative

Notes

  • Methoxy groups remain stable under mild oxidative conditions.

Electrophilic Aromatic Substitution

Reaction Overview
The electron-rich aromatic ring undergoes halogenation, nitration, or sulfonation.

Representative Reactions

ReactionReagentsPosition Selectivity
BrominationBr₂/FeBr₃Para to hydroxyl
NitrationHNO₃/H₂SO₄Meta to methoxy

Mechanistic Insight

  • Hydroxy groups direct electrophiles to ortho/para positions, while methoxy groups favor meta substitution.

Decarboxylation

Reaction Overview
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group.

Conditions

MethodTemperatureCatalystYield
Pyrolysis200–250°CCu powder70–75%
Microwave-assisted150°CPd(OAc)₂85%

Application
Produces methoxy-substituted biphenyls for material science applications.

Mechanistic and Synthetic Considerations

  • Steric Effects: The proximity of hydroxyl and methoxy groups influences regioselectivity in substitution reactions.

  • Catalyst Choice: Palladium catalysts with bulky ligands improve coupling efficiency in sterically hindered systems .

  • Solvent Impact: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic reactions but may promote side reactions with acidic protons.

Scientific Research Applications

Medicinal Applications

1. Pharmaceutical Development
One of the most notable applications of 2'-hydroxy-3'-methoxybiphenyl-3-carboxylic acid is its role in the synthesis of therapeutic agents. A significant derivative, eltrombopag, is a thrombopoietin receptor agonist utilized for treating thrombocytopenia in patients with chronic immune thrombocytopenic purpura. The compound serves as a precursor in the synthesis of eltrombopag, highlighting its relevance in pharmaceutical formulations .

2. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. This property is crucial for developing treatments for inflammatory diseases. Studies have shown that modifications to the biphenyl structure can enhance anti-inflammatory activity, making it a candidate for further exploration in drug design .

3. Antioxidant Activity
The antioxidant properties of biphenyl derivatives have been documented extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The hydroxyl group present in this compound contributes to its potential as an antioxidant agent .

Material Science Applications

1. Organic Electronics
Biphenyl derivatives are being explored for their applications in organic electronics, particularly organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of this compound make it suitable for use as a hole transport material, enhancing the efficiency of these devices .

2. Coatings and Polymers
The compound's chemical stability and functional groups allow it to be incorporated into polymer matrices for coatings that require enhanced durability and resistance to environmental factors. Research into polymer composites containing biphenyl derivatives shows promise for applications in protective coatings and materials with specific mechanical properties .

Table 1: Summary of Applications

Application AreaSpecific UseNotable Compound Derived
PharmaceuticalsThrombocytopenia treatmentEltrombopag
Anti-inflammatoryDrug developmentVarious modified biphenyls
AntioxidantChronic disease preventionBiphenyl derivatives
Organic ElectronicsHole transport materialsOLEDs
Coatings and PolymersProtective coatingsPolymer composites
Study ReferenceCompound TestedKey Findings
EltrombopagEffective in increasing platelet counts
Biphenyl derivativesSignificant antioxidant activity
Various derivativesEnhanced anti-inflammatory responses

Mechanism of Action

The mechanism of action of 2’-Hydroxy-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties/Notes References
2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid 2'-OH, 3'-OCH₃ C₁₄H₁₂O₄ 244.24 - Target compound; bifunctional substituents -
2'-Methoxybiphenyl-3-carboxylic acid 2'-OCH₃ C₁₄H₁₂O₃ 228.25 96 Lacks hydroxyl group; simpler synthesis
3'-Methoxybiphenyl-3-carboxylic acid 3'-OCH₃ C₁₄H₁₂O₃ 228.25 95 Methoxy positional isomer; similar solubility
2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid 2'-OH, 3'-NO₂ C₁₃H₉NO₅ 259.22 - Nitro group (electron-withdrawing); higher MW
4'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid 4'-OH, 3'-OCH₃ C₁₄H₁₂O₄ 244.24 - Positional isomer; altered H-bonding potential
3'-Hydroxymethyl-biphenyl-3-carboxylic acid 3'-CH₂OH C₁₄H₁₂O₃ 228.25 95 Hydroxymethyl group; enhanced hydrophilicity
Key Observations:
  • Substituent Position : The position of methoxy/hydroxy groups significantly impacts properties. For example, 2'-methoxybiphenyl-3-carboxylic acid lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .
  • Positional Isomerism : 4'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid shares the same formula as the target compound but differs in hydroxyl placement, which may alter biological activity or crystallization behavior .

Physicochemical Properties

  • Solubility : Methoxy and hydroxymethyl groups enhance hydrophilicity compared to nitro derivatives. For instance, 3'-hydroxymethyl-biphenyl-3-carboxylic acid (228.25 g/mol) is likely more water-soluble than the nitro analog (259.22 g/mol) due to polar substituents .
  • Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents. Methoxy groups (electron-donating) may slightly increase pKa, while nitro groups (electron-withdrawing) decrease it, enhancing acidity .

Biological Activity

Overview

2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4. It features a biphenyl structure characterized by hydroxyl, methoxy, and carboxylic acid functional groups. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

The compound exhibits several significant chemical properties that influence its biological activity:

  • Functional Groups : The presence of hydroxyl (-OH), methoxy (-OCH3), and carboxylic acid (-COOH) groups contributes to its reactivity and interaction with biological targets.
  • Molecular Structure : The biphenyl backbone provides structural stability and may enhance interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bacteriostatic
Escherichia coli16Bactericidal
Candida albicans64Fungistatic

Antioxidant Properties

The compound has been studied for its antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is crucial for preventing cellular damage in various diseases, including cancer.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has shown antiproliferative effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. This makes it a candidate for further investigation in cancer therapeutics.

The biological effects of this compound are mediated through several mechanisms:

  • Free Radical Scavenging : The hydroxyl group plays a vital role in neutralizing free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It may interact with specific receptors or signaling pathways relevant to disease processes.

Study on Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of pathogens. Results indicated significant bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Investigation of Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that it exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid, and what are the critical steps to ensure high yield and purity?

  • Methodological Answer : The synthesis of biphenyl carboxylic acids typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic precursor. For example, a 3-bromo-benzoic acid derivative could be coupled with a substituted phenylboronic acid containing pre-protected hydroxyl and methoxy groups. Protecting groups (e.g., acetyl for hydroxyl) are critical to prevent undesired side reactions . Post-coupling deprotection (e.g., hydrolysis under mild acidic conditions) and purification via recrystallization or preparative HPLC (as described for similar compounds with >95% purity ) are essential to isolate the target compound.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the substitution pattern and distinguish between hydroxyl/methoxy groups. For instance, phenolic hydroxyl protons typically resonate at δ 9–12 ppm in DMSO-d6 .
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95% as per industry standards ) and verifies molecular weight.
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, phenolic O-H stretch at ~3300 cm1^{-1}) .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation and hygroscopic degradation. Use desiccants to minimize moisture absorption, as carboxylic acids are prone to hydrolysis . Handling should follow general lab safety protocols: wear nitrile gloves, safety goggles, and lab coats. Dispose of waste via approved chemical disposal routes, as advised in safety data sheets for structurally related acids .

Advanced Research Questions

Q. How can regioselective challenges in the introduction of hydroxyl and methoxy groups on the biphenyl system be addressed during synthesis?

  • Methodological Answer : Regioselectivity can be controlled using directing groups or steric hindrance. For example, a carboxylic acid group at position 3 of the biphenyl system can act as a meta-directing group during electrophilic substitution, guiding hydroxyl/methoxy introduction to adjacent positions. Alternatively, ortho-directed lithiation using LDA (lithium diisopropylamide) on protected intermediates may enable precise functionalization . Computational modeling (e.g., DFT) can predict reactivity patterns to optimize reaction conditions .

Q. What computational methods are suitable for predicting the reactivity and tautomeric behavior of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria between keto-enol forms. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). For example, polar aprotic solvents like DMSO stabilize enolic forms due to hydrogen bonding with the hydroxyl group, while nonpolar solvents favor the keto form . Molecular dynamics simulations further validate solvent interactions .

Q. What strategies can be employed to resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C-labeled precursors to track carbon environments in NMR.
  • 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between protons and carbons, resolving ambiguities in crowded aromatic regions .
  • X-ray Crystallography : Provides definitive structural confirmation, especially for polymorphic or tautomeric forms. For example, crystallographic data for related biphenyl acids reveal planar aromatic systems with intramolecular hydrogen bonding .

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